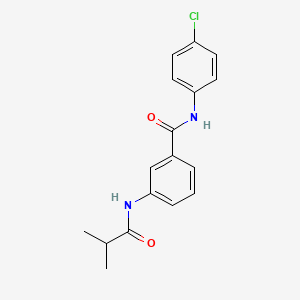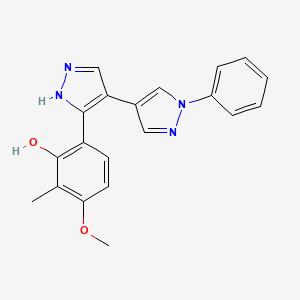![molecular formula C18H12N2O3S2 B5793574 2-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5793574.png)
2-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione, commonly known as OTBDI, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. OTBDI exhibits a unique structure that allows it to interact with biological systems in a selective and specific manner.
作用机制
The mechanism of action of OTBDI is not fully understood, but it is believed to involve the inhibition of various enzymes and transcription factors that are involved in the regulation of cellular processes. OTBDI has been shown to inhibit the activity of HDACs, which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, OTBDI can alter the expression of genes that are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
OTBDI has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal pathogens, and reduce inflammation in animal models of disease. OTBDI has also been shown to have neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of OTBDI is its selective and specific interaction with biological systems. This makes it a promising candidate for the development of new drugs that target specific diseases or cellular processes. However, one of the limitations of OTBDI is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments. Additionally, the mechanism of action of OTBDI is not fully understood, which can make it challenging to design experiments that target specific cellular processes.
未来方向
There are several future directions for research on OTBDI. One area of interest is the development of new drugs that are based on the structure of OTBDI. By modifying the structure of OTBDI, it may be possible to improve its solubility and selectivity, making it a more effective drug candidate. Another area of interest is the identification of the specific cellular processes that are targeted by OTBDI. By understanding the mechanism of action of OTBDI, it may be possible to design more targeted and effective drugs. Finally, there is a need for further research on the safety and toxicity of OTBDI, particularly in animal models and human clinical trials.
合成方法
The synthesis of OTBDI involves the reaction between 2-mercaptobenzothiazole and isatin in the presence of acetic anhydride and triethylamine. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of OTBDI as a yellow crystalline solid. The yield of the reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
科学研究应用
OTBDI has been extensively studied for its potential applications in the field of medicinal chemistry. Its unique structure allows it to interact with biological systems in a selective and specific manner, making it a promising candidate for the development of new drugs. OTBDI has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
属性
IUPAC Name |
2-[2-(2-oxopropylsulfanyl)-1,3-benzothiazol-6-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S2/c1-10(21)9-24-18-19-14-7-6-11(8-15(14)25-18)20-16(22)12-4-2-3-5-13(12)17(20)23/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQYPOIKNXZOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(S1)C=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5793503.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5793508.png)

![4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5793526.png)

![4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5793536.png)


![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diethyl-2-furamide](/img/structure/B5793562.png)



![N-{4-[(benzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793612.png)
